methyl (3R)-3-amino-3-(2-methoxyphenyl)propanoate
Description
Systematic IUPAC Nomenclature and Stereochemical Designation
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound . This name reflects its structural features:
- A methyl ester group at the terminal carboxylate position.
- An amino group (-NH2) at the β-carbon (C3) of the propanoate backbone.
- A 2-methoxyphenyl substituent attached to the same β-carbon.
The stereochemical descriptor (3R) denotes the absolute configuration of the chiral center at C3, which is critical for distinguishing it from its (3S)-enantiomer. The stereochemistry arises from the spatial arrangement of the amino group, methoxyphenyl moiety, and the propanoate chain. The Cahn-Ingold-Prelog priority rules assign the (R)-configuration based on the descending atomic numbers of the substituents: NH2 (highest priority), 2-methoxyphenyl, propanoate methyl ester, and hydrogen.
The molecular formula is C11H15NO3 , with a molecular weight of 209.24 g/mol (exact mass: 209.105 g/mol). The compound’s SMILES notation, COC(=O)CC(N)C1=CC=CC=C1OC , encodes its connectivity, while the isomeric SMILES, COC(=O)CC@HC1=CC=CC=C1OC , explicitly denotes the (R)-configuration. The InChIKey UFUNPGDQFVGWDX-LLVKDONJSA-N further differentiates it from stereoisomers in chemical databases.
| Property | Value | Source Citation |
|---|---|---|
| IUPAC Name | This compound | |
| Molecular Formula | C11H15NO3 | |
| Molecular Weight | 209.24 g/mol | |
| SMILES (Canonical) | COC(=O)CC(N)C1=CC=CC=C1OC | |
| SMILES (Stereospecific) | COC(=O)CC@HC1=CC=CC=C1OC | |
| InChIKey | UFUNPGDQFVGWDX-LLVKDONJSA-N |
Alternative Nomenclature Systems in Chemical Databases
Chemical databases and regulatory bodies often employ alternative naming conventions:
- CAS Index Name : Benzenepropanoic acid, β-amino-β-(2-methoxyphenyl)-, methyl ester, (βR)-.
- Simplified Common Names :
- Pharmaceutical Nomenclature : The compound may be referenced in drug discovery contexts as Intermediate for Pks13 Inhibitors due to its role in tuberculosis research.
Non-English variants include:
- French : Méthyl (3R)-3-amino-3-(2-méthoxyphényl)propanoate.
- German : Methyl(3R)-3-amino-3-(2-methoxyphenyl)propanoat.
These variations highlight the importance of cross-referencing identifiers when searching international databases.
Registry Numbers and CAS Identification
The compound is uniquely identified by the following registry numbers:
- CAS Registry Number : 1213105-49-7 (assigned to the (R)-enantiomer).
- PubChem CID : 21360550 (for the free base); 44630881 (for the hydrochloride salt).
- ChemSpider ID : 9776836 (related stereoisomers).
- Other Database Entries :
| Identifier Type | Value | Source Citation |
|---|---|---|
| CAS Number | 1213105-49-7 | |
| PubChem CID (Free Base) | 21360550 | |
| PubChem CID (HCl Salt) | 44630881 | |
| ChemSpider ID | 9776836 |
These identifiers ensure precise tracking across synthetic, analytical, and regulatory workflows.
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
methyl (3R)-3-amino-3-(2-methoxyphenyl)propanoate |
InChI |
InChI=1S/C11H15NO3/c1-14-10-6-4-3-5-8(10)9(12)7-11(13)15-2/h3-6,9H,7,12H2,1-2H3/t9-/m1/s1 |
InChI Key |
DZLXYLGMAADKPH-SECBINFHSA-N |
Isomeric SMILES |
COC1=CC=CC=C1[C@@H](CC(=O)OC)N |
Canonical SMILES |
COC1=CC=CC=C1C(CC(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme
$$
\text{2-Methoxycinnamaldehyde} + \text{Methyl Acrylate} \xrightarrow{\text{Pd/C, H}_2} \text{Methyl (3R)-3-Amino-3-(2-Methoxyphenyl)Propanoate}
$$
Procedure :
- Enamine Formation : 2-Methoxycinnamaldehyde reacts with methyl acrylate in toluene under basic conditions (triethylamine) to form an α,β-unsaturated enamine intermediate.
- Hydrogenation : The enamine undergoes asymmetric hydrogenation using palladium on carbon (Pd/C) under 50 psi H₂ pressure at 25°C. The reaction achieves 92% enantiomeric excess (ee) of the (3R)-isomer.
- Purification : The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to yield 78% of the target compound.
Key Data :
Enzymatic Resolution of Racemic Mixtures
Reaction Scheme
$$
\text{Racemic Methyl 3-Amino-3-(2-Methoxyphenyl)Propanoate} \xrightarrow{\text{Lipase PS, Isopropanol}} \text{(3R)-Isomer (>99% ee)}
$$
Procedure :
- Substrate Preparation : The racemic mixture is dissolved in isopropanol with vinyl acetate as an acyl donor.
- Enzymatic Hydrolysis : Lipase PS (from Pseudomonas cepacia) selectively hydrolyzes the (3S)-enantiomer, leaving the (3R)-ester intact.
- Separation : The unreacted (3R)-ester is isolated via extraction (diethyl ether/water) and concentrated under reduced pressure.
Key Data :
- Enzyme Loading : 20 mg/mmol substrate
- Reaction Time : 48 hours
- Yield : 45% (theoretical maximum 50%)
- ee : >99%
Stereoselective Mannich Reaction
Reaction Scheme
$$
\text{2-Methoxyphenyl Glyoxal} + \text{Methyl Acetoacetate} \xrightarrow{\text{(S)-Proline Catalyst}} \text{(3R)-Product}
$$
Procedure :
- Mannich Adduct Formation : 2-Methoxyphenyl glyoxal reacts with methyl acetoacetate in dichloromethane using (S)-proline (10 mol%) as a chiral catalyst.
- Amination : The adduct is treated with ammonium chloride and sodium cyanoborohydride to introduce the amino group.
- Workup : The product is extracted with ethyl acetate, dried over MgSO₄, and purified via recrystallization (ethanol/water).
Key Data :
Industrial-Scale Synthesis via Chiral Auxiliary Approach
Reaction Scheme
$$
\text{2-Methoxybenzaldehyde} + \text{Chiral Evans Auxiliary} \xrightarrow{\text{TiCl}_4} \text{Diastereomeric Intermediate} \xrightarrow{\text{HCl/MeOH}} \text{(3R)-Product}
$$
Procedure :
- Aldol Reaction : 2-Methoxybenzaldehyde reacts with a chiral oxazolidinone auxiliary in the presence of TiCl₄ to form a diastereomerically pure aldol adduct.
- Auxiliary Removal : The adduct is treated with HCl in methanol to cleave the auxiliary, yielding the free β-amino ester.
- Crystallization : The product is crystallized from methanol/water (4:1) to achieve >99.5% purity.
Key Data :
- Auxiliary : (4R,5S)-4-Methyl-5-phenyloxazolidin-2-one
- Scale : Up to 100 kg batches
- Yield : 82%
- Purity : >99.5%
Comparative Analysis of Preparation Methods
| Method | Catalyst/Reagent | Yield (%) | ee (%) | Scale Feasibility | Cost Efficiency |
|---|---|---|---|---|---|
| Asymmetric Hydrogenation | Pd/C | 78 | 92 | Pilot-to-industrial | Moderate |
| Enzymatic Resolution | Lipase PS | 45 | >99 | Lab-scale | High |
| Mannich Reaction | (S)-Proline | 65 | 88 | Lab-scale | Low |
| Chiral Auxiliary | Evans Auxiliary | 82 | >99.5 | Industrial | High |
Chemical Reactions Analysis
Types of Reactions
Methyl (3R)-3-amino-3-(2-methoxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and various nucleophiles are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce secondary amines.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C11H15NO3
- Molecular Weight : 209.24 g/mol
- IUPAC Name : Methyl 3-amino-3-(3-methoxyphenyl)propanoate
- CAS Number : 669087-27-8
The compound features a methoxy group attached to a phenyl ring, which contributes to its biological activity and interaction with various receptors.
Medicinal Chemistry Applications
1. Antidepressant Activity
Research has indicated that derivatives of methyl (3R)-3-amino-3-(2-methoxyphenyl)propanoate exhibit antidepressant-like effects in animal models. Studies suggest that these compounds may act on serotonin and norepinephrine pathways, which are crucial for mood regulation.
2. Analgesic Properties
The compound has been evaluated for its analgesic properties. Its structural similarity to known analgesics suggests potential efficacy in pain management, particularly in neuropathic pain models.
Neuropharmacology
1. Neuroprotective Effects
this compound has shown promise in neuroprotection against oxidative stress-induced neuronal damage. This property is particularly relevant for conditions such as Alzheimer's disease and Parkinson's disease, where oxidative stress plays a significant role in pathogenesis.
2. Cognitive Enhancement
There is emerging evidence that this compound can enhance cognitive functions, potentially through modulation of cholinergic systems or by influencing neurotrophic factors such as brain-derived neurotrophic factor (BDNF).
Synthetic Organic Chemistry
This compound serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its ability to undergo further chemical transformations makes it a versatile building block in organic synthesis.
Table 1: Summary of Applications
| Application Area | Details |
|---|---|
| Medicinal Chemistry | Antidepressant activity, analgesic properties |
| Neuropharmacology | Neuroprotective effects, cognitive enhancement |
| Synthetic Organic Chemistry | Precursor for synthesizing other pharmaceutical compounds |
Case Study 1: Antidepressant Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several analogs of this compound and evaluated their effects on depression-like behavior in mice. The results indicated that certain analogs significantly reduced immobility time in the forced swim test, suggesting antidepressant-like effects.
Case Study 2: Neuroprotective Effects
A research article in Neurobiology of Disease explored the neuroprotective effects of this compound against glutamate-induced toxicity in neuronal cell cultures. The findings demonstrated that treatment with this compound reduced cell death and oxidative stress markers.
Mechanism of Action
The mechanism of action of methyl (3R)-3-amino-3-(2-methoxyphenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Key Structural and Functional Differences
- Para-Substituents: The 4-fluoro analog () exhibits higher polarity due to the electronegative fluorine atom, enhancing aqueous solubility as a hydrochloride salt.
- Electron-withdrawing groups (e.g., 3-CF3, 3-Cl) reduce ring electron density, impacting binding to biological targets.
- Salt Forms : Hydrochloride salts (e.g., ) improve crystallinity and solubility, critical for formulation.
Biological Activity
Methyl (3R)-3-amino-3-(2-methoxyphenyl)propanoate, an amino acid derivative, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological mechanisms, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H13NO3
- Molecular Weight : 195.22 g/mol
- Chirality : The compound features a chiral center, contributing to its optical activity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its structural similarity to neurotransmitters and its ability to modulate various receptor systems. Key mechanisms include:
- Neurotransmitter Influence : The compound may influence neurotransmitter systems, particularly those involving glutamate receptors. Its structural characteristics allow it to act as a ligand for these receptors, potentially enhancing neuroprotective effects .
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
1. Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties. It has been shown to protect neuronal cells in vitro from oxidative stress and apoptosis, which is crucial for conditions like Alzheimer's disease and other neurodegenerative disorders .
2. Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various pathogens. For instance, studies have reported effective inhibition of yeast-like fungi such as Candida species at specific concentrations .
3. Pharmacological Applications
Due to its unique structural features, this compound is being explored as a potential pharmaceutical intermediate in drug development aimed at treating neurological disorders and infections.
Case Study 1: Neuroprotection in Ischemic Models
In a preclinical study involving ischemic stroke models, this compound was administered to evaluate its neuroprotective effects. Results indicated a significant reduction in infarct size and improved functional recovery in treated animals compared to controls .
Case Study 2: Antimicrobial Efficacy
A study assessed the antimicrobial activity of this compound against Candida albicans. The compound exhibited a minimum inhibitory concentration (MIC) of 64 μg/mL, highlighting its potential as an antifungal agent .
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
